p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol
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Overview
Description
p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol: is an organic compound that features a tert-butyl group, an azidomethyl group, and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of p-(tert-Butyl)benzyl alcohol with sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) and a catalyst such as triphenylphosphine . The reaction conditions often require stirring at room temperature to achieve high yields.
Industrial Production Methods: While specific industrial production methods for p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group.
Reduction: The azide group can be reduced to an amine group under suitable conditions.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Sodium azide in DMSO with triphenylphosphine and iodine.
Major Products:
Oxidation: p-(tert-Butyl)-alpha-(azidomethyl)benzaldehyde.
Reduction: p-(tert-Butyl)-alpha-(aminomethyl)benzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of heterocycles and other functionalized compounds .
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its azide group, which can be transformed into bioactive amines.
- Studied for its role in click chemistry, a method used for bioconjugation and drug development .
Industry:
- Utilized in the production of agrochemicals and dyestuffs .
- Acts as a building block in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol primarily involves its functional groups. The azide group can participate in cycloaddition reactions, forming triazoles, which are important in medicinal chemistry. The benzyl alcohol moiety can undergo oxidation or reduction, leading to various derivatives with different biological activities .
Comparison with Similar Compounds
p-tert-Butylbenzyl alcohol: Lacks the azidomethyl group, making it less reactive in certain chemical transformations.
tert-Butyl alcohol: A simpler structure without the benzyl or azidomethyl groups, used primarily as a solvent and intermediate.
Uniqueness: p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol is unique due to the presence of both the azidomethyl and benzyl alcohol groups, which confer distinct reactivity and versatility in synthetic applications. This makes it a valuable compound in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
2-azido-1-(4-tert-butylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-12(2,3)10-6-4-9(5-7-10)11(16)8-14-15-13/h4-7,11,16H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKBMCYREQIAFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CN=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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